Hydroxytyrosol-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

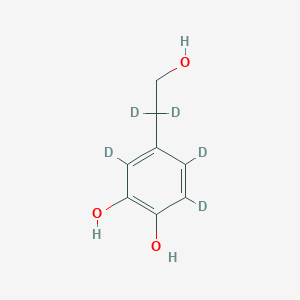

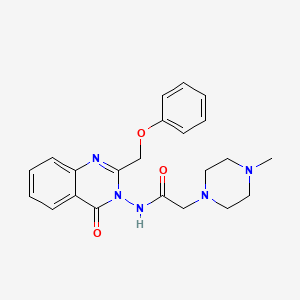

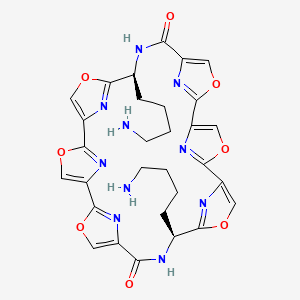

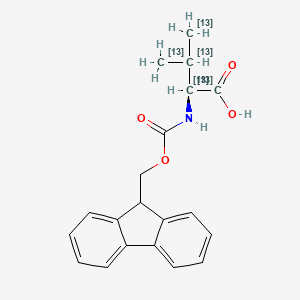

Hydroxytyrosol-d5 is a deuterated form of hydroxytyrosol, a phenolic compound primarily found in olives and olive oil. It is known for its potent antioxidant properties and various health benefits, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral effects . The deuterated form, this compound, is often used in scientific research to study the metabolism and bioavailability of hydroxytyrosol due to its stable isotopic labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hydroxytyrosol can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common chemical synthesis route involves the protection of catechol, followed by a Friedel–Crafts reaction with ethyl oxalyl monochloride, the Wolff-Kishner-Huang reaction, and reduction with lithium aluminum hydride (LAH), and finally deprotection .

Biotechnological synthesis involves the use of genetically modified microorganisms such as Escherichia coli and Saccharomyces cerevisiae. These microorganisms are engineered to produce hydroxytyrosol from simple precursors like tyrosol through enzymatic hydroxylation .

Industrial Production Methods

Industrial production of hydroxytyrosol often employs biotechnological methods due to their environmental sustainability, safety, and cost-effectiveness. These methods include the use of immobilized cells in bioreactors, which can achieve high yields and productivity . The biotransformation rate of cells immobilized in calcium alginate beads, for example, can reach 86% in the presence of 5 g/L tyrosol during a single batch process .

Analyse Des Réactions Chimiques

Types of Reactions

Hydroxytyrosol undergoes various chemical reactions, including:

Oxidation: Hydroxytyrosol can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert hydroxytyrosol to its corresponding alcohols.

Substitution: Hydroxytyrosol can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydroxyl groups on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ascorbic acid.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LAH) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Hydroxytyrosol-d5 is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. Its applications include:

Chemistry: Used as a standard in analytical chemistry for the quantification of hydroxytyrosol in various samples.

Biology: Studied for its antioxidant properties and its role in cellular protection against oxidative stress.

Mécanisme D'action

Hydroxytyrosol exerts its effects primarily through its potent antioxidant activity. It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells and tissues. It also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes . Additionally, hydroxytyrosol has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes .

Comparaison Avec Des Composés Similaires

Hydroxytyrosol is often compared with other phenolic compounds found in olives, such as tyrosol, oleuropein, oleocanthal, and oleacein. While all these compounds exhibit antioxidant properties, hydroxytyrosol is considered the most potent due to its higher electron-donating capacity . Unlike tyrosol, which has only one hydroxyl group, hydroxytyrosol has two hydroxyl groups, enhancing its antioxidant activity. Oleuropein, oleocanthal, and oleacein also have unique health benefits, but hydroxytyrosol’s superior antioxidant properties make it particularly valuable in research and industry .

Propriétés

Formule moléculaire |

C8H10O3 |

|---|---|

Poids moléculaire |

159.19 g/mol |

Nom IUPAC |

3,4,6-trideuterio-5-(1,1-dideuterio-2-hydroxyethyl)benzene-1,2-diol |

InChI |

InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2/i1D,2D,3D2,5D |

Clé InChI |

JUUBCHWRXWPFFH-DUGDOUCXSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])CO)[2H])O)O)[2H] |

SMILES canonique |

C1=CC(=C(C=C1CCO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

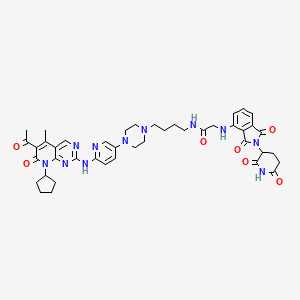

![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)

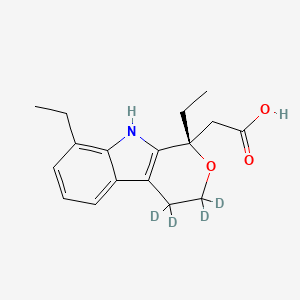

![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)